AU-24118

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C37H40N6O4 |

|---|---|

分子量 |

632.7 g/mol |

IUPAC 名称 |

3-[4-[1-[1-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione |

InChI |

InChI=1S/C37H40N6O4/c38-36-31(23-32(40-41-36)30-3-1-2-4-33(30)44)26-5-9-27(10-6-26)43-21-17-28(18-22-43)42-19-15-25(16-20-42)24-7-11-29(12-8-24)47-34-13-14-35(45)39-37(34)46/h1-12,23,25,28,34,44H,13-22H2,(H2,38,41)(H,39,45,46) |

InChI 键 |

KKSYHCQMBAMWOQ-UHFFFAOYSA-N |

规范 SMILES |

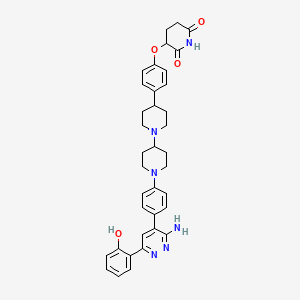

C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)C3CCN(CC3)C4CCN(CC4)C5=CC=C(C=C5)C6=CC(=NN=C6N)C7=CC=CC=C7O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AU-24118

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the mammalian switch/sucrose non-fermentable (mSWI/SNF) complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 subunit. By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for cancers reliant on these epigenetic regulators, particularly in the context of prostate cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and preclinical efficacy, supported by quantitative data and detailed experimental protocols.

Introduction

The mSWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression by controlling chromatin accessibility. Dysregulation of this complex is implicated in the pathogenesis of numerous cancers. This compound is a heterobifunctional molecule that links the E3 ubiquitin ligase cereblon (CRBN) to the bromodomains of SMARCA2 and SMARCA4, thereby inducing their ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation leads to the disruption of oncogenic transcriptional programs and subsequent tumor growth inhibition. Compared to its predecessor, AU-15330, this compound exhibits improved oral bioavailability and enhanced potency.[1]

Mechanism of Action

This compound functions as a molecular bridge, facilitating the formation of a ternary complex between the target proteins (SMARCA2, SMARCA4, and PBRM1) and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target proteins. The resulting polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

The key steps in the mechanism of action of this compound are:

-

Binding to Target Proteins: The "warhead" of this compound binds to the bromodomains of SMARCA2 and SMARCA4.

-

Recruitment of E3 Ligase: The "E3 ligase binder" moiety of this compound recruits the CRBN E3 ubiquitin ligase.

-

Ternary Complex Formation: this compound facilitates the formation of a stable ternary complex between the target protein and CRBN.

-

Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome.

This mechanism was confirmed by experiments showing that co-treatment with the CRBN ligand lenalidomide or the proteasome inhibitor carfilzomib impeded the degradation of the target proteins induced by this compound.[2] Furthermore, CRISPR-mediated knockout of CRBN in 22Rv1 cells prevented the degradation of SMARCA4, PBRM1, and SMARCA2 by this compound.

Quantitative Data

In Vitro Degradation and Cell Viability

This compound demonstrates potent and selective degradation of its target proteins in various cancer cell lines. While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are not explicitly detailed in the primary literature, the available data indicates significant degradation at nanomolar concentrations.

| Cell Line | Treatment Conditions | Observed Effect on Target Proteins | Reference |

| VCaP | 3-30 nM, 4 hours | Comparable degradation of SMARCA4 and PBRM1 | [1] |

| VCaP | 1 µM, 2 hours | Significant downregulation of SMARCA2, SMARCA4, and PBRM1 | [1] |

| AUR-1 | 0.1 µM, 4 hours | Degradation of SMARCA2 and PBRM1 | [1] |

| AUR-2 | 0.1 µM, 4 hours | Degradation of SMARCA2 and PBRM1; no degradation of SMARCA4 | [1] |

Table 1: Summary of In Vitro Degradation of Target Proteins by this compound.

The degradation of the target proteins by this compound leads to a reduction in cell viability, particularly in cancer cells addicted to transcription factors.

| Cell Line Type | IC50 (5-day treatment) | Reference |

| Sensitive Cancer Cell Lines | < 100 nM | [2] |

| Resistant Cancer Cell Lines | > 100 nM | [2] |

Table 2: Cell Viability Inhibition by this compound.

In Vivo Efficacy

In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, orally administered this compound demonstrated significant tumor regression.

| Animal Model | Treatment Regimen | Observed Effect | Reference |

| CB17 SCID mice with VCaP xenografts | 15 mg/kg this compound (p.o., 3 days/week) | Tumor regression | [1] |

| CB17 SCID mice with VCaP xenografts | 15 mg/kg this compound (p.o., 3 days/week) + 10 mg/kg Enzalutamide (p.o., 5 times/week) | Enhanced tumor regression, with some tumors becoming unpalpable | [1] |

Table 3: In Vivo Efficacy of this compound in a CRPC Model.

Pharmacodynamic studies in the VCaP xenograft model confirmed the downregulation of SMARCA2, SMARCA4, and PBRM1, as well as downstream prostate cancer lineage proteins such as AR, ERG, C-Myc, and PSA after 5 days of treatment with this compound.[1] This was accompanied by an increase in apoptosis, as evidenced by increased levels of cleaved PARP.[1]

Experimental Protocols

Western Blot Analysis for Protein Degradation

Objective: To assess the degradation of target proteins following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate VCaP cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 3-30 nM) or DMSO as a vehicle control for the specified duration (e.g., 4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against SMARCA4, PBRM1, SMARCA2, and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of protein degradation.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for 5 days.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Protocol:

-

Animal Model: Utilize immunodeficient mice (e.g., CB17 SCID) for tumor xenografts.

-

Tumor Implantation: Subcutaneously inject VCaP cells into the flanks of the mice.

-

Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound, enzalutamide, combination).

-

Drug Administration: Administer this compound and other treatments according to the specified doses and schedules (e.g., oral gavage).

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Pharmacodynamic Analysis: At specified time points, euthanize a subset of mice and collect tumor tissue for analysis of target protein degradation and downstream signaling effects by western blotting or immunohistochemistry.

-

Efficacy Endpoint: At the end of the study, euthanize all animals, excise the tumors, and measure their final weight.

Visualizations

Signaling Pathway of this compound Action

References

The Role of AU-24118 in PBRM1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a potent and selective orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 (Polybromo-1) subunit.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in mediating the degradation of PBRM1. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Introduction to this compound and PBRM1

PBRM1, a core subunit of the PBAF (PBRM1-associated BRG1/BRM-associated factor) chromatin remodeling complex, plays a crucial role in regulating gene expression and maintaining genomic stability.[4] Mutations and loss of function of PBRM1 are frequently observed in various cancers, particularly clear cell renal cell carcinoma (ccRCC), making it an attractive therapeutic target.[5] this compound is a second-generation PROTAC degrader designed to induce the degradation of PBRM1, along with the ATPase subunits of the mSWI/SNF complex, SMARCA2 and SMARCA4.[6] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system to selectively eliminate these target proteins.[2]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomains of PBRM1, SMARCA2, and SMARCA4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] The simultaneous binding of this compound to both the target protein (PBRM1) and CRBN brings them into close proximity. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to PBRM1. The polyubiquitinated PBRM1 is then recognized and degraded by the proteasome.[2][7]

Signaling Pathway Diagram

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in inducing the degradation of PBRM1 and its anti-cancer effects.

Table 1: In Vitro Degradation of PBRM1 by this compound

| Cell Line | Concentration of this compound | Treatment Duration | Outcome | Reference |

| VCaP (prostate cancer) | 3-30 nM | 4 hours | Comparable degradation of SMARCA4 and PBRM1 | [1] |

| VCaP (prostate cancer) | 1 µM | 2 hours | Significant downregulation of SMARCA2, SMARCA4, and PBRM1 | [1] |

| AUR-1 (prostate cancer) | 0.1 µM | 4 hours | Degradation of SMARCA2 and PBRM1 | [1] |

| AUR-2 (prostate cancer) | 0.1 µM | 4 hours | Degradation of SMARCA2 and PBRM1 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |

| CB17 SCID mice with VCaP xenografts | 15 mg/kg, p.o., 3 days per week | Not specified | Tumor regression; downregulated SMARCA2, SMARCA4, and PBRM1 | [1] |

| VCaP CRPC xenograft model | Not specified | Not specified | Tumor regression as a single agent and enhanced effect with enzalutamide | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in PBRM1 degradation.

Cell Culture and Treatment

-

Cell Lines: VCaP, AUR-1, and AUR-2 prostate cancer cell lines are commonly used.[1]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture media to the desired final concentrations (e.g., 3 nM to 1 µM).[1] Cells are treated for specified durations (e.g., 2 to 4 hours).[1]

Western Blot Analysis for PBRM1 Degradation

This protocol is used to assess the levels of PBRM1 protein following treatment with this compound.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for PBRM1 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. A loading control, such as vinculin, is used to ensure equal protein loading.[6]

Experimental Workflow Diagram

Caption: Western blot workflow.

Conclusion

This compound is a promising PROTAC degrader that effectively induces the degradation of PBRM1, a key protein implicated in cancer. Its mechanism of action, involving the recruitment of the CRBN E3 ligase and subsequent proteasomal degradation, offers a novel therapeutic strategy for cancers with PBRM1 alterations. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate the therapeutic potential of this compound and to develop next-generation degraders targeting the mSWI/SNF complex.

References

AU-24118: A Technical Guide to a Novel mSWI/SNF ATPase Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AU-24118, a potent and orally bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade key components of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex. This compound represents a significant advancement in the development of targeted therapies for cancers driven by oncogenic transcription factors.

Core Concepts and Chemical Structure

This compound is a second-generation mSWI/SNF ATPase degrader that induces the degradation of SMARCA2, SMARCA4, and PBRM1.[1] It functions as a PROTAC, a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] The chemical structure of this compound consists of three key components: a ligand that binds to the bromodomains of SMARCA2 and SMARCA4, a linker, and a ligand that binds to the Cereblon (CRBN) E3 ligase.[1][2][3]

Chemical Formula: C37H40N6O4[3][4][5]

Molecular Weight: 632.77 g/mol [3]

CAS Number: 3084244-26-5[2][3]

Physicochemical and Pharmacological Properties

This compound exhibits favorable physicochemical and pharmacological properties, including oral bioavailability, which is a significant advantage for a PROTAC degrader.[1][6][7]

| Property | Value | Reference |

| Molecular Formula | C37H40N6O4 | [3][5] |

| Molecular Weight | 632.77 g/mol | |

| CAS Number | 3084244-26-5 | [2][3] |

| Appearance | Solid | [3] |

| Solubility (DMSO) | 10 mM | [3] |

| Oral Bioavailability (Mice) | 33.4% | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inducing the degradation of the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][5] The mSWI/SNF complex is a key regulator of chromatin structure and gene expression. By degrading these core components, this compound disrupts the oncogenic transcriptional programs that drive certain cancers, particularly those dependent on enhancer-driven transcription factor activity.[1]

The signaling pathway initiated by this compound involves the recruitment of the target proteins (SMARCA2, SMARCA4, PBRM1) to the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation impedes the chromatin remodeling functions of the mSWI/SNF complex, thereby inhibiting the expression of oncogenes.

Caption: Mechanism of action of this compound as a PROTAC degrader.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective degradation of its target proteins in cancer cell lines and has shown significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC).

In Vitro Activity

| Cell Line | Concentration | Treatment Time | Effect | Reference |

| VCaP | 3-30 nM | 4 hours | Degradation of SMARCA4 and PBRM1 | [2] |

| VCaP | 1 µM | 2 hours | Selective degradation of SMARCA2, SMARCA4, and PBRM1 | |

| AUR-1 | 0.1 µM | 4 hours | Degradation of SMARCA2 and PBRM1 | |

| AUR-2 | 0.1 µM | 4 hours | Degradation of SMARCA2 and PBRM1; no SMARCA4 degradation | [4] |

In Vivo Activity

| Animal Model | Dosage | Administration Route | Outcome | Reference |

| VCaP CRPC Xenograft (Mice) | 15 mg/kg, 3 times/week | Oral (p.o.) | Tumor regression as a single agent.[2] | |

| VCaP CRPC Xenograft (Mice) | 15 mg/kg this compound + 10 mg/kg Enzalutamide | Oral (p.o.) | Enhanced tumor regression, with some tumors becoming unpalpable. | [4] |

Experimental Protocols

In Vitro Degradation Assay (Immunoblot Analysis)

Objective: To assess the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) in cancer cell lines following treatment with this compound.

Methodology:

-

Cell Culture: VCaP prostate cancer cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 3-30 nM) or vehicle control for a specified duration (e.g., 4 hours).[2][4]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SMARCA4, PBRM1, and a loading control (e.g., Vinculin).[1]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation relative to the vehicle-treated control.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Methodology:

-

Animal Model: A castration-resistant prostate cancer (CRPC) model is established, for example, by implanting VCaP cells into castrated male immunodeficient mice.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment Groups: Mice are randomized into treatment groups: Vehicle control, this compound alone (e.g., 15 mg/kg), Enzalutamide alone, and a combination of this compound and Enzalutamide.[1][2][4]

-

Drug Formulation and Administration: this compound is formulated for oral gavage. For example, it can be dissolved in PEG200 and then mixed with D-α-Tocopherol polyethylene glycol 1000 succinate.[1] The drug is administered according to the specified dosing schedule (e.g., 3 times per week).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.[1]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of the different treatment groups. At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting for target protein levels).

Caption: General experimental workflow for the evaluation of this compound.

Resistance Mechanisms

Studies have begun to explore potential mechanisms of acquired resistance to mSWI/SNF ATPase PROTACs like this compound. Long-term treatment of prostate cancer cell lines with high doses of a similar degrader led to the development of resistance through two main mechanisms:

-

SMARCA4 Bromodomain Mutations: Mutations in the target protein can prevent the binding of the PROTAC, thereby abrogating its degradation-inducing activity.[1]

-

ABCB1 Overexpression: Increased expression of the ATP binding cassette subfamily B member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the PROTAC, leading to reduced efficacy.[1]

Understanding these resistance mechanisms is crucial for the clinical development of this compound and for designing strategies to overcome resistance, such as combination therapies.

Conclusion

This compound is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPases SMARCA2 and SMARCA4, and PBRM1. Its potent in vitro and in vivo activity against castration-resistant prostate cancer models highlights its potential as a novel therapeutic agent. Further investigation into its clinical efficacy and the management of potential resistance mechanisms will be critical for its successful translation to the clinic for patients with enhancer-driven cancers.[7]

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AU-24118: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade specific components of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex.[1][2][3] This second-generation dual ATPase degrader targets the ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, for proteasomal degradation.[4][5] By doing so, this compound impedes the chromatin accessibility of oncogenic transcription factors, demonstrating significant therapeutic potential in preclinical models of enhancer-driven cancers, particularly castration-resistant prostate cancer (CRPC).[1][2][4] This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of this compound.

Introduction: Targeting the mSWI/SNF Complex

The mSWI/SNF complex is a crucial ATP-dependent chromatin remodeler that plays a pivotal role in regulating gene expression by altering nucleosome positioning. In certain cancers, this complex is co-opted by oncogenic transcription factors to drive tumor growth.[4] Consequently, targeting the ATPase activity of the mSWI/SNF complex has emerged as a promising therapeutic strategy. This compound was developed as a PROTAC to induce the degradation of the core ATPase subunits, SMARCA2 and SMARCA4, and the PBRM1 subunit, thereby disrupting the function of the entire complex.[4][6]

Mechanism of Action

This compound functions as a heterobifunctional molecule. It integrates a moiety that binds to the bromodomains of SMARCA2 and SMARCA4, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This dual binding brings the target proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

dot

Caption: Mechanism of action of this compound.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and specific degradation of its target proteins in various cancer cell lines.[4] In VCaP prostate cancer cells, treatment with this compound at concentrations of 3-30 nM for 4 hours resulted in comparable degradation of SMARCA4 and PBRM1.[6][7] A 2-hour treatment with 1 µM this compound led to significant downregulation of SMARCA2, SMARCA4, and PBRM1 in VCaP cells.[6][7]

| Cell Line | Concentration | Treatment Duration | Outcome |

| VCaP | 3-30 nM | 4 hours | Comparable degradation of SMARCA4 and PBRM1.[6][7] |

| VCaP | 1 µM | 2 hours | Significant downregulation of SMARCA2, SMARCA4, and PBRM1.[6][7] |

| AUR-1 | 0.1 µM | 4 hours | Degradation of SMARCA2 and PBRM1.[6][7] |

| AUR-2 | 0.1 µM | 4 hours | Degradation of SMARCA2 and PBRM1; unable to degrade SMARCA4.[6][7] |

This compound exhibited preferential inhibition of transcription factor-addicted cancer cells, with sensitive cell lines showing an IC50 of less than 100 nM.[4]

In Vivo Efficacy

In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, oral administration of this compound at a dose of 15 mg/kg, three times a week, resulted in tumor regression.[4][6] The therapeutic effect was enhanced when combined with the androgen receptor antagonist enzalutamide (10 mg/kg, five times weekly), with some tumors becoming unpalpable.[4][6] Importantly, no significant changes in body weight were observed, indicating good tolerability.[4]

dot

Caption: In vivo efficacy study workflow.

Pharmacokinetics and Safety

This compound was designed for oral bioavailability.[4] Pharmacokinetic studies in mice and rats demonstrated favorable profiles.[1][2] Following oral administration, plasma concentrations increased within 30 minutes and were maintained for over 24 hours.[4] Dose escalation studies (10, 30, and 100 mg/kg) revealed a dose-proportional increase in the area under the curve (AUC).[4] The oral bioavailability in mice was determined to be 33.4%.[4] Extensive toxicity analyses in mice indicated a favorable safety profile.[1][2][4]

| Species | Dose (Oral) | Key Findings |

| Mice | 10, 30, 100 mg/kg | Dose-proportional increase in AUC.[4] |

| Mice | 30 mg/kg | Free drug concentration remained above EC50 for ~18 hours.[4] |

| Mice | N/A | Oral bioavailability of 33.4%.[4] |

| Mice & Rats | N/A | Favorable pharmacokinetic profiles.[1][2][4] |

Mechanisms of Acquired Resistance

Long-term treatment with high doses of mSWI/SNF ATPase degraders in prostate cancer cell lines led to the development of two distinct mechanisms of acquired resistance:

-

SMARCA4 Bromodomain Mutations: These mutations likely interfere with the binding of this compound to its target.[1][4]

-

Overexpression of ABCB1: The ATP binding cassette subfamily B member 1 (ABCB1) is a drug efflux pump that can reduce the intracellular concentration of the degrader.[1][4]

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Plate cancer cell lines in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Immunoblotting

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., vinculin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Study

-

Animal Model: Use immunodeficient mice (e.g., CB17 SCID).

-

Tumor Implantation: Subcutaneously implant VCaP cells into the flanks of the mice.

-

Castration and Tumor Regrowth: Once tumors are established, castrate the mice and allow the tumors to regrow to establish a castration-resistant state.

-

Randomization and Treatment: Randomize the mice into treatment groups: vehicle, enzalutamide, this compound, and combination therapy. Administer the drugs as per the specified doses and schedule via oral gavage.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors for further analysis (e.g., immunoblotting).

Conclusion

This compound is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPase subunits SMARCA2 and SMARCA4, and PBRM1.[4][8] Its potent preclinical efficacy, favorable pharmacokinetic profile, and good tolerability in in vivo models of castration-resistant prostate cancer highlight its potential for clinical translation in the treatment of enhancer-driven malignancies.[4][5] Further investigation into overcoming the identified mechanisms of acquired resistance will be crucial for its successful clinical development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. adooq.com [adooq.com]

An In-Depth Technical Guide to AU-24118 for Epigenetic Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that has emerged as a critical tool for studying epigenetic regulation.[1][2][3] This small molecule induces the degradation of the mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 subunit.[1][2][3] By harnessing the cell's natural protein disposal machinery, this compound offers a powerful approach to probe the functions of these key epigenetic regulators and holds therapeutic promise, particularly in the context of transcription factor-addicted cancers such as castration-resistant prostate cancer (CRPC).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a heterobifunctional molecule. It integrates a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 with a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding brings the target proteins into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation of SMARCA2, SMARCA4, and PBRM1 disrupts the function of the mSWI/SNF complex, a key regulator of chromatin structure and gene expression. The degradation of these components has been shown to impede the chromatin accessibility of oncogenic transcription factors, making this compound particularly effective in cancers driven by such factors.[1][2]

References

AU-24118: A Technical Guide for Researchers in Castration-Resistant Prostate Cancer

A Deep Dive into the Orally Bioavailable mSWI/SNF ATPase Degrader in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AU-24118, a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) with significant therapeutic potential in castration-resistant prostate cancer (CRPC). This compound functions as a potent degrader of the mammalian switch/sucrose nonfermentable (mSWI/SNF) complex ATPases, SMARCA2 and SMARCA4, as well as PBRM1.[1][2][3][4][5] This document details its mechanism of action, preclinical efficacy in CRPC models, and key experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound is designed to induce the degradation of its target proteins through the ubiquitin-proteasome system. It achieves this by linking a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This dual binding brings the target proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The degradation of these mSWI/SNF ATPase subunits impedes the chromatin accessibility of oncogenic transcription factors, which is a key driver in certain cancers.[1][2]

Signaling Pathway and Mechanism of Action

Preclinical Efficacy in Castration-Resistant Prostate Cancer Models

This compound has demonstrated significant anti-tumor activity in preclinical models of CRPC, both as a single agent and in combination with the standard-of-care androgen receptor (AR) antagonist, enzalutamide.[1][2][4][5]

In Vitro Activity

This compound shows potent and specific degradation of its target proteins in prostate cancer cell lines.

| Cell Line | Treatment | Concentration | Time (h) | Outcome | Reference |

| VCaP | This compound | 3-30 nM | 4 | Comparable degradation of SMARCA4 and PBRM1 | [3][7] |

| VCaP | This compound | 1 µM | 2 | Significant downregulation of SMARCA2, SMARCA4, and PBRM1 | [3][7] |

| 22Rv1 | This compound | Not specified | Not specified | Loss of CRBN prevented degradation of targets | [1] |

In Vivo Activity

In vivo studies using a VCaP CRPC xenograft model in castrated male SCID mice have shown that this compound induces tumor regression.[1][3] This effect is enhanced when combined with enzalutamide.[1][2][4][5]

| Animal Model | Treatment | Dosage | Dosing Schedule | Outcome | Reference |

| VCaP CRPC Xenograft (CB17 SCID mice) | This compound | 15 mg/kg | p.o., 3 times per week | Tumor regression | [3][7] |

| VCaP CRPC Xenograft (CB17 SCID mice) | Enzalutamide | 10 mg/kg | p.o., 5 times per week | Slower tumor growth | [3] |

| VCaP CRPC Xenograft (CB17 SCID mice) | This compound + Enzalutamide | 15 mg/kg + 10 mg/kg | As above | Superior tumor regression, some tumors became unpalpable | [1][3] |

Western blot analysis of tumors from treated mice confirmed robust downregulation of SMARCA2, SMARCA4, and PBRM1, as well as key prostate cancer lineage proteins such as AR, ERG, C-Myc, and PSA after 5 days of treatment.[1][3] Furthermore, an increase in cleaved PARP levels indicated the induction of apoptosis.[1][3] Importantly, no significant changes in body weight were observed in the treated mice, suggesting good tolerability.[1][3]

Pharmacokinetics and Safety

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability.

| Species | Administration | Dose | Bioavailability | Key Findings | Reference |

| Mice | i.v. and p.o. | 1 mg/kg and 30 mg/kg | 33.4% | Plasma concentrations rose within 30 min and were maintained for over 24 h. Dose-proportional increase in AUC. | [1] |

| Rats | i.v. and p.o. | 1 mg/kg and 30 mg/kg | Favorable PK profile | Details not specified in the provided context. | [1][2] |

Toxicity studies in mice established a maximum tolerated dose, with doses up to 15 mg/kg being well-tolerated when administered three times weekly.[1]

Experimental Protocols

In Vivo Efficacy Study in VCaP CRPC Xenograft Model

Protocol Details:

-

Animal Model: Six-week-old male CB17 SCID mice are used.[3][7]

-

Cell Implantation: 3 x 10^6 VCaP cells are injected subcutaneously into the dorsal flank.[7]

-

Establishment of CRPC Model: Mice are castrated once tumors are established. The study commences upon tumor regrowth, confirming the castration-resistant state.[1]

-

Treatment Groups: Mice are randomized into four groups: Vehicle control, this compound (15 mg/kg, p.o., 3 times per week), Enzalutamide (10 mg/kg, p.o., 5 times per week), and the combination of this compound and Enzalutamide.[3]

-

Monitoring: Tumor volume is measured biweekly, and mouse body weight is monitored to assess toxicity.[1]

-

Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis, including Western blotting to assess the levels of target proteins (SMARCA2, SMARCA4, PBRM1) and prostate cancer biomarkers (AR, ERG, C-Myc, PSA), as well as apoptosis markers (cleaved PARP).[1][3]

Western Blot Analysis

Protocol Details:

-

Sample Preparation: VCaP cells are treated with specified concentrations of this compound for the indicated times. For in vivo samples, tumor tissues are harvested and lysed.

-

Protein Quantification: Protein concentrations of the lysates are determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against SMARCA4, PBRM1, SMARCA2, AR, ERG, C-Myc, PSA, cleaved PARP, and a loading control (e.g., Vinculin).

-

Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using a suitable detection method.

Drug Formulation for In Vivo Experiments

-

This compound: The compound is first dissolved in PEG200 with sonication and vortexing. Subsequently, five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate are added and mixed vigorously.[1]

Mechanisms of Resistance

Prolonged exposure of prostate cancer cell lines to high doses of mSWI/SNF ATPase degraders has been shown to induce resistance through two primary mechanisms:

-

SMARCA4 Bromodomain Mutations: Mutations in the drug-binding site of SMARCA4 can prevent the PROTAC from engaging its target.[1][2]

-

ABCB1 Overexpression: Increased expression of the ATP binding cassette subfamily B member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the PROTAC.[1][2] This mechanism can confer broader resistance to other PROTAC degraders as well.[2]

Notably, resistance mediated by ABCB1 overexpression could be reversed by treatment with the ABCB1 inhibitor, zosuquidar.[2]

Conclusion

This compound is a promising, orally bioavailable mSWI/SNF ATPase degrader with potent anti-tumor activity in preclinical models of castration-resistant prostate cancer. Its efficacy, both as a monotherapy and in combination with standard-of-care agents, along with a favorable safety profile, positions it as a strong candidate for clinical translation in enhancer-driven cancers.[2][5] Further investigation into its clinical potential and strategies to overcome potential resistance mechanisms is warranted.

References

- 1. pnas.org [pnas.org]

- 2. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: Safety and Toxicity Profile of AU-24118

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a novel, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, namely SMARCA2 and SMARCA4, as well as the associated protein PBRM1.[1][2] By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers dependent on these targets. This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, based on currently available data.

Non-Clinical Safety and Toxicology

Preclinical studies in murine models have consistently demonstrated a favorable safety profile for this compound, with a notable therapeutic window.

Maximum Tolerated Dose (MTD)

The maximum tolerated dose (MTD) of this compound has been determined in different mouse models, revealing important species-specific considerations.

| Animal Model | Dosing Regimen | Maximum Tolerated Dose (MTD) | Observations at Doses > MTD |

| CB17 SCID Mice | Three times weekly | 15 mg/kg | At 20 mg/kg, noticeable weight loss after the first week, leading to morbidity or fatality by the second week. |

| hCRBN Transgenic Mice | Not specified | < 1.875 mg/kg (mpk) | Early mortality observed within 7 days at doses ≥1.875 mpk and within 3 days at doses ≥7.5 mpk, accompanied by rapid body weight loss. |

Caption: Summary of Maximum Tolerated Dose studies for this compound.

General Tolerability and Systemic Toxicity

Across multiple studies, this compound has been reported to be well-tolerated at therapeutic doses. Key findings include:

-

Body Weight: No significant changes in body weight were observed in mice treated with this compound at doses up to 15 mg/kg.

-

Clinical Observations: Animals appeared normal immediately after injection and did not exhibit signs of acute toxicity for at least 7 days in one study.

-

Hematology and Clinical Chemistry: A blood panel conducted on CB17 SCID mice after a 25-day treatment with this compound at the MTD (15 mg/kg) revealed that most values were comparable to vehicle-treated mice and within normal ranges. A slight elevation in alanine transaminases (ALT) was noted, suggesting a potential for mild, manageable liver effects.

-

Histopathology: Histopathological examination of normal tissues, including the liver, spleen, kidney, small intestine, and lung, from mice treated with this compound at the MTD showed no discernible toxicity. This suggests that the degradation of the mSWI/SNF complex had a minimal impact on healthy organs compared to tumor tissue.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its development as an orally administered therapeutic.

| Species | Route of Administration | Key Pharmacokinetic Parameters |

| Mice | Oral Gavage | Cmax: Dose-dependent increase from 10 to 100 mg/kg. Saturation of Cmax/dose at 100 mg/kg suggests potential absorption saturation. AUC: Dose-proportional elevation. Oral Bioavailability (%F): 33.4% |

| Rats | Oral Gavage | Favorable pharmacokinetic profile (specific parameters not detailed in the provided search results). |

Caption: Summary of Pharmacokinetic Parameters of this compound.

Mechanism of Action and In Vitro Toxicology

This compound functions as a PROTAC, a bifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Signaling Pathway

The mechanism of action of this compound involves the recruitment of the Cereblon (CRBN) E3 ligase to the mSWI/SNF complex.

Caption: Mechanism of this compound-mediated protein degradation.

Experimental Protocols

-

Objective: To determine the maximum tolerated dose of this compound.

-

Animal Model: CB17 SCID tumor-free mice.

-

Methodology:

-

Mice were randomized into different treatment arms.

-

This compound was administered via oral gavage three times weekly at escalating doses (specific dose levels below 20 mg/kg are not detailed in the provided search results).

-

Animals were monitored for body weight changes and clinical signs of toxicity.

-

The study continued for at least two weeks.

-

-

Endpoint: The MTD was defined as the highest dose at which no significant toxicity (e.g., substantial body weight loss, morbidity, or mortality) was observed.

-

Objective: To validate that this compound mediates protein degradation through the CRBN E3 ligase.

-

Cell Lines: 22Rv1 cells.

-

Methodology:

-

CRISPR/Cas9 technology was used to knock out the CRBN gene in 22Rv1 cells.

-

Both wild-type and CRBN-knockout 22Rv1 cells were treated with this compound.

-

Cell lysates were collected and subjected to immunoblotting to assess the protein levels of SMARCA4, PBRM1, and SMARCA2.

-

-

Expected Outcome: Loss of CRBN would prevent the this compound-induced degradation of its target proteins, confirming the CRBN-dependent mechanism.

Caption: Experimental workflows for key toxicology and mechanism of action studies.

Summary and Conclusion

This compound demonstrates a promising preclinical safety and toxicity profile, characterized by good oral bioavailability and general tolerability at efficacious doses in standard murine models. The observed toxicity at higher doses, particularly the increased sensitivity in humanized CRBN mice, underscores the importance of careful dose-escalation studies in clinical trials. The well-defined mechanism of action provides a solid foundation for understanding its biological activity and potential off-target effects. Further studies are warranted to fully elucidate the long-term safety profile and to establish a safe and effective dosing regimen in human subjects.

References

Methodological & Application

Application Notes and Protocols for AU-24118 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU-24118 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3][4] This molecule functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its effects on protein degradation, cell viability, and target gene expression in the VCaP prostate cancer cell line.

Introduction

The mammalian switch/sucrose non-fermentable (mSWI/SNF) complex is a critical chromatin remodeler, and its dysregulation is implicated in various cancers. This compound represents a targeted protein degradation approach to selectively eliminate key components of this complex. As a heterobifunctional molecule, this compound consists of a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 and another ligand that engages the CRBN E3 ligase.[1][3][5] This induced proximity leads to the ubiquitination and proteasomal degradation of the target proteins. The following protocols describe standard in vitro assays to quantify the degradation efficiency and functional consequences of this compound treatment in a relevant cancer cell model.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex between the target protein (SMARCA2/4, PBRM1) and the E3 ubiquitin ligase (CRBN).[6][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[6][8] Following degradation of the target protein, this compound is released and can catalytically induce the degradation of further target protein molecules.[7][8]

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 3. This compound | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for AU-24118 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AU-24118, an orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader, in in vivo mouse models of cancer. This compound targets the mSWI/SNF ATPases SMARCA2 and SMARCA4, as well as PBRM1, for degradation, offering a promising therapeutic strategy for enhancer-driven cancers.[1][2][3][4][5]

Mechanism of Action

This compound is a second-generation, orally bioavailable PROTAC that potently and selectively degrades the ATPase subunits of the mammalian switch/sucrose nonfermentable (mSWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4, along with the PBRM1 subunit.[1][6][7] It functions by linking a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8][9] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins.[6] The degradation of these key mSWI/SNF components impedes the chromatin accessibility of oncogenic transcription factors, leading to tumor regression in preclinical models.[1][3][4][5]

Figure 1: Mechanism of action of this compound.

In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model

This compound has demonstrated significant anti-tumor activity in a VCaP human prostate cancer xenograft model in mice.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Animal Model | Six-week-old male CB17 SCID mice | [8] |

| Tumor Model | VCaP human prostate cancer cell line xenograft | [1][8] |

| Drug Formulation | This compound dissolved in PEG200, then mixed with 5 volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate. | [1] |

| Dosing Regimen | 15 mg/kg, administered via oral gavage, three times per week. | [1][8] |

| Combination Therapy | Enzalutamide (10 mg/kg), administered via oral gavage, five times per week. | [1][8] |

| Observed Efficacy | Induced tumor regression as a single agent. | [1][6] |

| Enhanced tumor regression when combined with enzalutamide, with some tumors becoming unpalpable.[8][9] | [1][8][9] | |

| Pharmacodynamic Effects | Downregulation of SMARCA2, SMARCA4, PBRM1, AR, ERG, C-Myc, and Ki-67. | [1][8] |

| Induction of apoptosis, as indicated by increased cleaved PARP levels. | [8][9] | |

| Tolerability | No significant changes in body weight were observed, indicating good tolerability. | [1][8] |

Pharmacokinetic Profile in Mice

| Parameter | Value (at 10 mg/kg oral gavage) | Reference |

| Oral Bioavailability (%F) | 33.4% | [1] |

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Reference |

| 10 | 1010 | 10800 | [1] |

| 30 | 2890 | 38900 | [1] |

| 100 | 4830 | 101000 | [1] |

Experimental Protocols

VCaP Xenograft Mouse Model Protocol

This protocol outlines the key steps for evaluating the efficacy of this compound in a CRPC xenograft model.

Figure 2: Experimental workflow for this compound in a VCaP CRPC mouse model.

Materials:

-

VCaP human prostate cancer cells

-

Six-week-old male CB17 SCID mice[8]

-

Serum-free cell culture medium

-

Matrigel

-

This compound

-

Vehicle solution (e.g., PEG200 and 10% D-α-Tocopherol polyethylene glycol 1000 succinate)[1]

-

Enzalutamide (optional, for combination studies)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Preparation: Culture VCaP cells under standard conditions. Prior to injection, resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3 x 10^6 cells per injection volume.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the dorsal flank of the mice.

-

Tumor Growth and Castration: Monitor tumor growth. Once tumors reach a volume of approximately 150-250 mm³, perform surgical castration.

-

Confirmation of Castration Resistance: Following castration, tumor volumes will initially decrease. Continue to monitor the mice until tumors regrow to their pre-castration size, confirming the establishment of a castration-resistant state.

-

Randomization and Treatment: Once tumors have regrown, randomize the mice into the desired treatment groups (e.g., vehicle, this compound, enzalutamide, combination).

-

Drug Administration:

-

Prepare this compound by first dissolving it in PEG200, followed by the addition of five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate with vigorous mixing.[1]

-

Administer this compound via oral gavage at a dose of 15 mg/kg, three times per week.[1][8]

-

For combination studies, administer enzalutamide via oral gavage at 10 mg/kg, five times per week.[1]

-

-

Monitoring:

-

Measure tumor dimensions with calipers twice a week and calculate tumor volume.

-

Record the body weight of each mouse at the time of tumor measurement to monitor for any treatment-related toxicity.

-

-

Endpoint Analysis:

-

A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of protein expression (e.g., SMARCA4, AR, ERG, C-Myc, Ki-67).[1]

-

Another portion of the tumor can be snap-frozen for subsequent Western blot analysis to confirm the degradation of target proteins and assess downstream signaling effects (e.g., cleaved PARP for apoptosis).[8][9]

Safety and Tolerability

In preclinical studies, this compound has demonstrated a favorable safety profile.[1][2][3][4][5] Mice treated with this compound, both as a single agent and in combination with enzalutamide, did not exhibit significant changes in body weight, suggesting good tolerability at the efficacious dose.[1][8]

Conclusion

This compound is a potent and orally bioavailable PROTAC degrader of key mSWI/SNF complex subunits. The provided protocols and data support its use in preclinical mouse models of cancer, particularly in castration-resistant prostate cancer. These application notes serve as a guide for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound.

References

- 1. pnas.org [pnas.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]

- 7. adooq.com [adooq.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for AU-24118 in Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] By hijacking the body's natural protein disposal system, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag these target proteins for proteasomal degradation.[1][2][4] This mechanism disrupts oncogenic transcription factor chromatin accessibility, making this compound a promising therapeutic agent for cancers reliant on these pathways, such as castration-resistant prostate cancer (CRPC).[5][6][7]

These application notes provide a comprehensive overview of the recommended dosage and administration of this compound for xenograft studies based on preclinical data. Detailed protocols for in vivo efficacy evaluation are also presented to assist researchers in designing and executing their experiments.

Mechanism of Action

This compound functions as a molecular bridge, bringing together the target proteins (SMARCA2, SMARCA4, and PBRM1) and the CRBN E3 ligase. This proximity facilitates the ubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of these key components of the mSWI/SNF complex leads to chromatin compaction and subsequent inhibition of oncogenic transcriptional programs.[5]

Mechanism of this compound action.

Dosage and Administration for Xenograft Studies

The following table summarizes the recommended dosage and administration schedule for this compound in a castration-resistant prostate cancer (CRPC) VCaP xenograft model. This information is based on preclinical studies demonstrating significant tumor regression.[1][5]

| Parameter | Recommendation |

| Drug | This compound |

| Dosage | 15 mg/kg |

| Administration | Oral gavage (p.o.) |

| Frequency | Three times per week |

| Vehicle | 10% PEG200, 50% of 20% D-α-Tocopherol polyethylene glycol 1000 succinate, and 40% of 1% Tween-80 in water[5] |

| Xenograft Model | Castration-Resistant Prostate Cancer (CRPC) - VCaP cell line |

| Animal Strain | CB17 SCID mice |

| Reported Efficacy | Induced tumor regression as a single agent and enhanced anti-tumor activity in combination with enzalutamide.[1][5] |

Note: It is crucial to perform dose-escalation and toxicity studies to determine the maximum tolerated dose (MTD) in your specific xenograft model and animal strain before initiating efficacy studies.

Experimental Protocol: In Vivo Efficacy Study in a VCaP CRPC Xenograft Model

This protocol outlines the key steps for assessing the in vivo efficacy of this compound in a VCaP CRPC xenograft model.

1. Cell Culture and Implantation

-

Culture VCaP cells in appropriate media and conditions.

-

Harvest cells and resuspend in a suitable matrix (e.g., Matrigel) at the desired concentration.

-

Subcutaneously implant VCaP cells into the flanks of male CB17 SCID mice.

2. Tumor Growth and Castration

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), perform surgical castration to induce a castration-resistant state.

-

Continue to monitor tumor volume until regrowth is observed, confirming the castration-resistant phenotype.

3. Randomization and Treatment

-

Once tumors have regrown to a specified size post-castration, randomize mice into treatment groups (e.g., Vehicle, this compound, Enzalutamide, this compound + Enzalutamide).

-

Administer this compound at 15 mg/kg via oral gavage three times a week.

-

Administer vehicle control to the control group following the same schedule.

-

For combination studies, administer enzalutamide at the desired dose and schedule (e.g., 10 mg/kg, oral gavage, five times a week).[1][5]

4. Monitoring and Endpoints

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Monitor the overall health and well-being of the animals.

-

At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice and collect tumors and other relevant tissues for downstream analysis.

5. Downstream Analysis

-

Perform immunoblotting on tumor lysates to confirm the degradation of SMARCA2, SMARCA4, and PBRM1.

-

Analyze biomarkers of apoptosis (e.g., cleaved PARP) and proliferation (e.g., Ki-67).[1]

-

Evaluate levels of prostate cancer-specific proteins such as the Androgen Receptor (AR), ERG, and c-Myc.[1]

Experimental workflow for xenograft studies.

Pharmacokinetic Profile

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[5] Following oral gavage, plasma concentrations were shown to rise within 30 minutes and were maintained for over 24 hours.[5] The oral bioavailability in mice was determined to be 33.4%.[5]

| Species | Dose (p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| Mice | 10 mg/kg | ~500 | ~4 | ~6000 |

| 30 mg/kg | ~1500 | ~6 | ~20000 | |

| 100 mg/kg | ~3000 | ~8 | ~50000 |

Data is approximated from graphical representations in the cited literature and should be used for reference only.[5]

Safety and Tolerability

In preclinical xenograft studies, this compound was well-tolerated at the efficacious dose of 15 mg/kg. No significant changes in body weight were observed in the treated mice, indicating a favorable safety profile for this dosing regimen.[1][5]

Conclusion

This compound is a promising, orally bioavailable PROTAC degrader with demonstrated in vivo efficacy in a CRPC xenograft model. The recommended dosage of 15 mg/kg administered three times a week via oral gavage provides a solid starting point for preclinical investigations. Researchers should carefully consider the provided protocols and adapt them to their specific experimental needs while adhering to all institutional animal care and use guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]

- 3. adooq.com [adooq.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for AU-24118: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation of stock solutions and formulations of AU-24118, a selective and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader.

This compound targets the mSWI/SNF ATPases (SMARCA2 and SMARCA4) and PBRM1 for degradation.[1][2][3] It achieves this by binding to the bromodomains of SMARCA2 and SMARCA4 and recruiting the CRBN E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3] This compound has demonstrated anti-tumor activity, notably in prostate cancer models.[1][2][4]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Value | Reference |

| Molecular Formula | C37H40N6O4 | [1] |

| Molecular Weight | 632.75 g/mol | [1] |

| CAS Number | 3084244-26-5 | [1] |

| Appearance | Light yellow to brown solid | [2] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Preparation of this compound Stock Solutions

The choice of solvent is critical for dissolving this compound effectively for in vitro experiments. DMSO is the most commonly used solvent. To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]

In Vitro Stock Solution Preparation

| Solvent | Concentration | Method |

| DMSO | 8.33 mg/mL (13.16 mM) | Use of ultrasonic bath, warming, and heating to 60°C may be required.[1] It is important to use newly opened, hygroscopic DMSO as it significantly impacts solubility.[2] |

| DMSO | 10 mM | No specific method detailed, but likely involves similar techniques as above.[3] |

| DMSO | 125 mg/mL (279.06 mM) | Requires ultrasonic bath, warming, and heating to 60°C.[5] |

Here is a general protocol for preparing a 10 mM stock solution in DMSO:

-

Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

-

If dissolution is slow, use an ultrasonic bath and/or gentle warming (up to 60°C) until the solid is completely dissolved.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

In Vivo Formulations

The oral bioavailability of this compound allows for administration via oral gavage.[4][6] Several formulation protocols have been reported for in vivo studies. The preparation of fresh solutions immediately prior to administration is recommended.[4]

Reported In Vivo Formulations

| Formulation Components | Final Concentration | Administration Route |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (≥ 1.31 mM) | Not specified, likely oral |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.83 mg/mL (≥ 1.31 mM) | Not specified, likely oral |

| 10% DMSO, 90% corn oil | ≥ 0.83 mg/mL (≥ 1.31 mM) | Not specified, likely oral |

| 50% PEG300, 50% saline | 12.5 mg/mL (19.76 mM) (Suspended solution, requires sonication) | Not specified, likely oral |

| PEG200, 10% D-α-Tocopherol polyethylene glycol 1000 succinate, 1% Tween-80 | Not specified | Oral Gavage |

| 10% PEG200, 50% of 20% D-α-Tocopherol polyethylene glycol 1000 succinate, 40% of 1% Tween-80 in water | Not specified | Oral Gavage |

Detailed Protocol for an Oral Gavage Formulation

This protocol is based on a reported formulation for in vivo experiments[4]:

-

Weigh the required amount of this compound.

-

Dissolve the this compound in PEG200. Use sonication and vortexing until completely dissolved.

-

Add five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate and mix vigorously.

-

Add four volumes of 1% Tween-80 and shake vigorously to ensure a homogenous mixture.

-

This formulation should be prepared fresh immediately before administration to animals via oral gavage.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in research.

Caption: Mechanism of action of this compound as a PROTAC degrader.

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for Western Blot Analysis of AU-24118-Mediated Target Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU-24118 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific cellular proteins. As a heterobifunctional molecule, this compound functions by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate the protein of interest. This application note provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of this compound's target proteins: the mSWI/SNF complex ATPases SMARCA2 and SMARCA4, and the polybromo 1 protein (PBRM1).[1][2][3][4] Western blotting is a fundamental technique for confirming the efficacy and characterizing the dose- and time-dependent effects of PROTACs like this compound.

Signaling Pathway of this compound-Mediated Protein Degradation

This compound is a PROTAC that engages the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] It incorporates a moiety that binds to the bromodomains of SMARCA2 and SMARCA4, and also PBRM1, and a ligand for the CRBN E3 ligase.[1][2] This dual binding induces the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), this compound, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: this compound-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps involved in the Western blot protocol to assess the degradation of SMARCA2, SMARCA4, and PBRM1 following treatment with this compound.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot analysis to measure the degradation of SMARCA2, SMARCA4, and PBRM1 in response to this compound treatment. The VCaP (prostate cancer) cell line is used as an example, as it has been shown to be responsive to this compound.[1]

1. Materials and Reagents

-

Cell Culture: VCaP cells

-

Compound: this compound (dissolved in DMSO)

-

Buffers and Solutions:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (appropriate percentage for proteins of interest)

-

Tris-Glycine-SDS running buffer

-

Transfer buffer (e.g., Towbin buffer)

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

-

Antibodies:

-

Primary antibodies against SMARCA2, SMARCA4, and PBRM1

-

Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)

-

HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

-

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes

-

Detection Reagents: Enhanced chemiluminescence (ECL) substrate

2. Cell Treatment

-

Plate VCaP cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration of ≤0.1% is recommended. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

3. Sample Preparation

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an appropriate volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.

-

Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.

-

Assemble the transfer stack and transfer the proteins from the gel to the membrane.

5. Immunoblotting

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein (SMARCA2, SMARCA4, or PBRM1), diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the immunoblotting process for the loading control protein (e.g., Vinculin) on the same membrane after stripping or on a separate gel.

6. Detection and Data Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from Western blot analysis can be presented in tables to facilitate comparison between different treatment conditions. The following tables are illustrative and provide a template for presenting dose-dependent degradation data for SMARCA2, SMARCA4, and PBRM1 after a 4-hour treatment with this compound in VCaP cells.

Table 1: Dose-Dependent Degradation of SMARCA2 by this compound

| This compound Concentration (nM) | Normalized SMARCA2 Band Intensity | % Degradation (relative to Vehicle) |

| 0 (Vehicle) | 1.00 | 0% |

| 3 | 0.65 | 35% |

| 10 | 0.25 | 75% |

| 30 | 0.10 | 90% |

| 100 | 0.05 | 95% |

Table 2: Dose-Dependent Degradation of SMARCA4 by this compound

| This compound Concentration (nM) | Normalized SMARCA4 Band Intensity | % Degradation (relative to Vehicle) |

| 0 (Vehicle) | 1.00 | 0% |

| 3 | 0.70 | 30% |

| 10 | 0.30 | 70% |